methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20432353
InChI: InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m0/s1
SMILES:
Molecular Formula: C10H12O4
Molecular Weight: 196.20 g/mol

methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate

CAS No.:

Cat. No.: VC20432353

Molecular Formula: C10H12O4

Molecular Weight: 196.20 g/mol

* For research use only. Not for human or veterinary use.

methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate -

Specification

Molecular Formula C10H12O4
Molecular Weight 196.20 g/mol
IUPAC Name methyl (2S)-2-hydroxy-2-(4-methoxyphenyl)acetate
Standard InChI InChI=1S/C10H12O4/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9,11H,1-2H3/t9-/m0/s1
Standard InChI Key RXVKSXZEZOODTF-VIFPVBQESA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@@H](C(=O)OC)O
Canonical SMILES COC1=CC=C(C=C1)C(C(=O)OC)O

Introduction

Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate is a chiral organic compound with significant interest in pharmaceutical and chemical synthesis. It is a derivative of mandelic acid, which is a key intermediate in the production of various pharmaceuticals and fine chemicals. The compound's structure includes a hydroxyl group and a methoxy-substituted phenyl ring attached to an acetate backbone.

Synthesis and Applications

Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate can be synthesized through various methods, including the resolution of racemic mixtures using enzymes or chiral catalysts. It is a precursor to several optically active compounds used in pharmaceuticals.

CompoundApplication
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetatePharmaceutical Intermediate
4-Methoxyphenylacetic AcidPrecursor for Dextromethorphan
Optically Active DiltiazemCardiovascular Drug

Research Findings

Research on chiral compounds like methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate often focuses on improving synthesis efficiency and enantiomeric purity. Enzymatic resolution methods, such as those using lipases, have been explored for achieving high enantiomeric excess (e.e.) in the production of such compounds .

Comparison with Similar Compounds

Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetate shares similarities with other mandelic acid derivatives, such as methyl 2-(4-hydroxy-3-methoxyphenyl)acetate. The latter has a hydroxyl group at a different position on the phenyl ring and is used in various biochemical studies.

CompoundMolecular FormulaMolecular WeightApplication
Methyl(2S)-2-hydroxy-2-(4-methoxyphenyl)acetateC10H12O4196.20 g/molPharmaceutical Intermediate
Methyl 2-(4-hydroxy-3-methoxyphenyl)acetateC10H12O4196.20 g/molBiochemical Studies

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